Alteminostat

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Structure

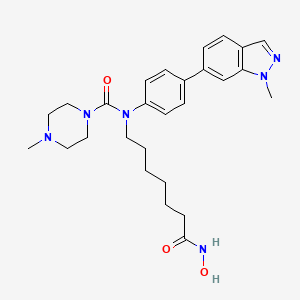

2D Structure

3D Structure

Properties

IUPAC Name |

N-[7-(hydroxyamino)-7-oxoheptyl]-4-methyl-N-[4-(1-methylindazol-6-yl)phenyl]piperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O3/c1-30-15-17-32(18-16-30)27(35)33(14-6-4-3-5-7-26(34)29-36)24-12-10-21(11-13-24)22-8-9-23-20-28-31(2)25(23)19-22/h8-13,19-20,36H,3-7,14-18H2,1-2H3,(H,29,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEQGPOVCXMZUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)N(CCCCCCC(=O)NO)C2=CC=C(C=C2)C3=CC4=C(C=C3)C=NN4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246374-97-9 | |

| Record name | Alteminostat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246374979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALTEMINOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FM6TS1M0G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alteminostat (CHR-2845) and its Biological Activity in Multiple Myeloma: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteminostat (also known as Tefinostat or CHR-2845) is a novel histone deacetylase (HDAC) inhibitor that has shown promise in preclinical studies for various hematological malignancies. This technical guide provides a comprehensive overview of the known biological activity of this compound, with a specific focus on its potential application in multiple myeloma. Due to the limited availability of direct preclinical data for this compound in multiple myeloma, this document leverages findings from studies on other HDAC inhibitors in this malignancy to infer potential mechanisms of action and biological effects.

Core Mechanism of Action

This compound is a pro-drug that is selectively activated within target cells. Its unique mechanism involves intracellular cleavage by the esterase human carboxylesterase-1 (hCE-1), which is highly expressed in cells of the monocytoid lineage.[1][2] This targeted activation leads to the accumulation of the active acidic form of the drug, a potent pan-HDAC inhibitor, within these cells, thereby minimizing off-target effects. As a pan-HDAC inhibitor, the active metabolite of this compound is expected to inhibit the activity of multiple HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This, in turn, can alter gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1]

Quantitative Biological Activity Data

| HDAC Inhibitor | Multiple Myeloma Cell Line | IC50 (nM) | Reference |

| Panobinostat | MM.1S | 10 - 20 | [3] |

| Panobinostat | U266 | 20 - 50 | [3] |

| Panobinostat | RPMI 8226 | 20 - 50 | [3] |

| Vorinostat | MM.1S | 250 - 500 | [4] |

| Vorinostat | U266 | >1000 | [4] |

| Romidepsin | U266 | 5 - 10 | [3] |

Note: This data is provided for comparative purposes to illustrate the typical potency of HDAC inhibitors against multiple myeloma cells. The actual IC50 values for this compound in these cell lines may vary.

Signaling Pathways Implicated in the Anti-Myeloma Activity of HDAC Inhibitors

While the specific signaling pathways modulated by this compound in multiple myeloma have not been fully elucidated, the known effects of other HDAC inhibitors in this disease suggest several key pathways that are likely to be impacted.

Apoptosis Induction

HDAC inhibitors are well-documented inducers of apoptosis in multiple myeloma cells.[5] This is achieved through the modulation of several key signaling molecules. The intrinsic apoptotic pathway is often activated, involving the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1).[6] This leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Caption: Hypothetical signaling pathway for this compound-induced apoptosis in multiple myeloma cells.

JAK/STAT Pathway Inhibition

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is frequently hyperactivated in multiple myeloma and plays a crucial role in promoting cell proliferation, survival, and drug resistance.[7] Some HDAC inhibitors have been shown to downregulate the phosphorylation and activation of key components of this pathway, including STAT3. This inhibition can lead to the decreased expression of downstream target genes involved in cell survival and proliferation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for characterizing the biological activity of this compound in multiple myeloma.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines and to calculate the IC50 value.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI 8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (CHR-2845)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound in multiple myeloma cells.

Materials:

-

Multiple myeloma cell lines

-

Complete RPMI-1640 medium

-

This compound (CHR-2845)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with various concentrations of this compound or vehicle control for 24-48 hours.

-

Harvest the cells by centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of key signaling proteins.

Materials:

-

Multiple myeloma cell lines

-

This compound (CHR-2845)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-histone H3, anti-PARP, anti-caspase-3, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Mcl-1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Experimental and Logical Workflow Visualization

Caption: Experimental workflow for evaluating the in vitro biological activity of this compound.

Conclusion

This compound is a promising HDAC inhibitor with a unique targeted activation mechanism. While direct preclinical data in multiple myeloma is currently limited, the known anti-myeloma effects of other HDAC inhibitors provide a strong rationale for its investigation in this malignancy. Further studies are warranted to determine the specific efficacy of this compound in a panel of multiple myeloma cell lines, to elucidate the precise signaling pathways it modulates, and to explore its potential in combination with other anti-myeloma agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to undertake such investigations.

References

- 1. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.mdedge.com [cdn.mdedge.com]

- 4. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multiple myeloma: signaling pathways and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Alteminostat (CKD-581): A Technical Overview of Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteminostat, also known as CKD-581, is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has shown significant promise in preclinical studies for the treatment of hematologic malignancies.[1][2] As a pan-HDAC inhibitor, it targets both class I and class II HDAC isoforms, leading to the hyperacetylation of histone and non-histone proteins.[1][3] This activity disrupts cancer cell signaling, inhibits proliferation, and induces apoptosis.[1][2] This document provides a comprehensive technical guide to the preclinical research on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of histone deacetylases. This inhibition leads to an accumulation of acetylated histones (H3 and H4) and other proteins like tubulin, resulting in a more open chromatin structure and altered gene expression.[1][4]

Key downstream effects of this compound's HDAC inhibition include:

-

Downregulation of Oncogenic Proteins: this compound treatment leads to a reduction in the levels of key proteins implicated in cancer cell survival and proliferation, such as MYC, BCL-2, BCL-6, BCL-xL, and MCL-1.[1][5]

-

Induction of DNA Damage Response: The compound upregulates the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks, indicating the induction of a DNA damage response.[1][5]

-

Inhibition of the Wnt/β-Catenin Pathway: this compound has been shown to suppress the Wnt/β-catenin signaling pathway by inducing the expression of DACT3 (Dapper antagonist of catenin-associated protein 3), a negative regulator of this pathway. This leads to decreased levels of β-catenin and its downstream target, c-Myc.[4]

-

Induction of Apoptosis: By altering the expression of pro- and anti-apoptotic proteins and inducing DNA damage, this compound triggers programmed cell death, as evidenced by the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1) and an increase in the sub-G1 cell population.[1][4]

Caption: Mechanism of action of this compound (CKD-581).

Quantitative Preclinical Data

In Vitro Studies

The in vitro activity of this compound has been evaluated across a range of hematologic cancer cell lines, demonstrating potent anti-proliferative and pro-apoptotic effects.

Table 1: In Vitro Anti-Proliferative Activity of this compound (CKD-581)

| Cell Line | Cancer Type | IC50 (nM) |

| SU-DHL-2 | Diffuse Large B-Cell Lymphoma (DHL) | 1.18 ± 0.29 |

| SU-DHL-4 | Diffuse Large B-Cell Lymphoma (DHL) | 1.31 ± 0.47 |

| OCI-LY1 | Diffuse Large B-Cell Lymphoma (DHL) | 36.91 ± 2.41 |

| U2932 | Diffuse Large B-Cell Lymphoma (DEL) | 31.99 ± 1.06 |

| MM.1S | Multiple Myeloma | Data not specified |

| RPMI8226 | Multiple Myeloma | Data not specified |

| HH | T-cell Lymphoma | Data not specified |

| MJ | T-cell Lymphoma | Data not specified |

| Data sourced from Kim et al., 2020.[2] |

Table 2: Induction of Apoptosis by this compound (CKD-581) in Multiple Myeloma Cells

| Cell Line | Treatment (24h) | Sub-G1 Population (%) |

| MM.1S | Vehicle | 5.45 ± 0.16 |

| MM.1S | 300 nM CKD-581 | 22.65 ± 1.43 |

| MM.1S | 1000 nM CKD-581 | 26.61 ± 1.80 |

| Data sourced from Kim et al., 2022.[4] |

In Vivo Studies

The anti-tumor efficacy of this compound has been confirmed in mouse xenograft models of human hematologic malignancies.

Table 3: In Vivo Anti-Tumor Efficacy of this compound (CKD-581) in a DLBCL Xenograft Model

| Animal Model | Cell Line Implanted | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |

| SCID Mice | SU-DHL-2 | Vehicle | N/A | 0 |

| SCID Mice | SU-DHL-2 | CKD-581 | 10 mg/kg, intravenous, 3 times a week for 3 weeks | Comparable to Rituximab |

| SCID Mice | SU-DHL-2 | Rituximab | 10 mg/kg, intravenous, 2 times a week for 3 weeks | Comparable to CKD-581 |

| Specific percentage of tumor growth inhibition was not provided, but the study concluded that the anti-cancer effects were comparable between CKD-581 and Rituximab.[1] |

Table 4: In Vivo Anti-Tumor Efficacy of this compound (CKD-581) in a Multiple Myeloma Xenograft Model

| Animal Model | Cell Line Implanted | Treatment Group | Dosing Schedule | Outcome |

| NOG Mice | MM.1S | Vehicle | N/A | Progressive tumor growth |

| NOG Mice | MM.1S | CKD-581 | 10 mg/kg, intravenous, 3 times a week for 3 weeks | Significant anti-cancer activity |

| Data sourced from Kim et al., 2022.[4] |

Experimental Protocols

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Method: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Procedure:

-

Cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound (CKD-581) or vehicle control.

-

Following a 72-hour incubation period, CellTiter-Glo® reagent was added to each well.

-

Luminescence was measured using a microplate reader.

-

IC50 values were calculated from the dose-response curves.[2]

-

Western Blot Analysis

-

Objective: To analyze the effect of this compound on the expression and post-translational modification of target proteins.

-

Method: Standard Western blotting techniques were employed.

-

Procedure:

-

Cells were treated with this compound or vehicle for the indicated times.

-

Total cell lysates were prepared using lysis buffer.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against target proteins (e.g., acetyl-histone H3, acetyl-tubulin, MYC, BCL-2, PARP, γH2AX, DACT3, β-catenin).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1][4]

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

-

Objective: To quantify the induction of apoptosis and changes in cell cycle distribution.

-

Method: Propidium iodide (PI) staining followed by flow cytometry.

-

Procedure:

-

Cells were treated with this compound or vehicle for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol.

-

Fixed cells were washed and resuspended in a PI staining solution containing RNase A.

-

The DNA content of the cells was analyzed using a flow cytometer.

-

The percentage of cells in the sub-G1 phase (indicative of apoptosis) and other phases of the cell cycle was determined.[4]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method: Subcutaneous implantation of human cancer cells into immunodeficient mice.

-

Procedure:

-

Human cancer cells (e.g., SU-DHL-2 or MM.1S) were injected subcutaneously into the flank of SCID or NOG mice.

-

When tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered intravenously according to the specified dosing schedule. The control group received a vehicle solution.

-

Tumor volume was measured regularly using calipers.

-

At the end of the study, mice were euthanized, and tumors were excised for further analysis.[1][4]

-

Caption: A typical workflow for an in vivo xenograft study.

Conclusion

The preclinical data for this compound (CKD-581) strongly support its development as a therapeutic agent for hematologic malignancies. Its potent activity as a pan-HDAC inhibitor translates into significant anti-proliferative and pro-apoptotic effects in vitro and robust anti-tumor efficacy in vivo. The well-characterized mechanism of action, involving the modulation of key oncogenic pathways like MYC and Wnt/β-catenin, provides a solid rationale for its clinical investigation. The detailed experimental protocols outlined here offer a basis for further non-clinical and translational research into this promising anti-cancer compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Anti-Cancer Effects of CKD-581, a Potent Histone Deacetylase Inhibitor against Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adooq.com [adooq.com]

- 4. CKD-581 Downregulates Wnt/β-Catenin Pathway by DACT3 Induction in Hematologic Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Effects of CKD-581, a Potent Histone Deacetylase Inhibitor against Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vivo Pharmacodynamics of Alteminostat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteminostat, also known as CKD-581, is a potent, water-soluble, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant anti-neoplastic activity in preclinical in-vivo models.[1] As an inhibitor of class I and II HDAC enzymes, this compound induces hyperacetylation of both histone and non-histone proteins, leading to the modulation of gene expression, cell cycle arrest, and apoptosis in cancer cells.[2][3] This technical guide provides a comprehensive overview of the in-vivo pharmacodynamics of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the activity of histone deacetylases, which are enzymes responsible for removing acetyl groups from lysine residues on histones and other proteins.[1][3] This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes.[1] Furthermore, this compound's inhibition of HDACs affects the acetylation status and function of various non-histone proteins involved in critical cellular processes, contributing to its anti-cancer efficacy.[4]

In-Vivo Efficacy in Preclinical Models

This compound has been evaluated in multiple in-vivo cancer models, demonstrating notable tumor growth inhibition. The following tables summarize the quantitative data from key preclinical studies.

Table 1: In-Vivo Tumor Growth Inhibition by this compound in a Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| SU-DHL-4 | SCID Mice | 20 mg/kg, i.p., twice weekly for 4 weeks | Significant suppression of tumor growth | [2] |

| SU-DHL-4 | SCID Mice | 40 mg/kg, i.p., twice weekly for 4 weeks | Significant suppression of tumor growth, comparable to Rituximab | [2] |

| SU-DHL-2 | SCID Mice | 20 mg/kg, i.p., twice weekly for 4 weeks | Partial but significant suppression of tumor growth | [2] |

| SU-DHL-2 | SCID Mice | 40 mg/kg, i.p., twice weekly for 4 weeks | Partial but significant suppression of tumor growth | [2] |

Table 2: In-Vivo Tumor Growth Inhibition by this compound in a Liver Hepatocellular Carcinoma (LIHC) Xenograft Model

| Cell Line | Animal Model | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Hepa1-6 | C57BL/6J Mice | 30 mg/kg, i.p., once weekly for 2 weeks | Significant inhibition of tumor growth | [5][6] |

Pharmacodynamic Biomarker Modulation

The in-vivo anti-tumor activity of this compound is associated with the modulation of key biomarkers involved in cell signaling and survival.

Table 3: In-Vivo Pharmacodynamic Biomarker Modulation by this compound

| Biomarker | Effect | Tumor Model | Analytical Method | Reference |

| Acetylated Histone H3 | Increased | DLBCL | Western Blot | [2] |

| Acetylated Tubulin | Increased | DLBCL | Western Blot | [2] |

| γH2AX (DNA Damage Marker) | Increased | DLBCL | Western Blot | [2] |

| BCL-6 | Decreased | DLBCL | Western Blot | [2] |

| BCL-2 | Decreased | DLBCL | Western Blot | [2] |

| p21 | Increased | LIHC | Western Blot | [5] |

| p27 | Increased | LIHC | Western Blot | [5] |

| Cyclin A2 | Decreased | LIHC | Western Blot | [5] |

| Cyclin B1 | Decreased | LIHC | Western Blot | [5] |

| Cyclin D1 | Decreased | LIHC | Western Blot | [5] |

| Cyclin E1 | Decreased | LIHC | Western Blot | [5] |

Experimental Protocols

Detailed methodologies for the key in-vivo experiments cited in this guide are provided below.

Protocol 1: DLBCL Xenograft Model

-

Cell Lines: SU-DHL-4 and SU-DHL-2 human diffuse large B-cell lymphoma cell lines.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.

-

Tumor Implantation: Subcutaneous injection of lymphoma cells into the flanks of the mice.

-

Treatment Groups:

-

Vehicle control.

-

This compound (20 mg/kg).

-

This compound (40 mg/kg).

-

Rituximab (as a positive control).

-

-

Dosing Regimen: Intraperitoneal (i.p.) injections administered twice a week for four weeks.

-

Efficacy Assessment: Tumor volume and weight were measured regularly to determine tumor growth inhibition.

-

Biomarker Analysis: Tumors were harvested at the end of the study for Western blot analysis of protein expression levels.

Protocol 2: LIHC Xenograft Model

-

Cell Line: Hepa1-6 murine liver hepatocellular carcinoma cell line.

-

Animal Model: C57BL/6J mice.

-

Tumor Implantation: Subcutaneous injection of Hepa1-6 cells into the right forelimb of the mice.

-

Treatment Groups:

-

Control group (no treatment).

-

This compound (30 mg/kg).

-

-

Dosing Regimen: Intraperitoneal (i.p.) injections of this compound in 0.9% saline administered once weekly for two weeks.

-

Efficacy Assessment: Tumor size and mouse weight were measured three times weekly.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflow of the in-vivo experiments.

Caption: this compound's mechanism of action.

Caption: General workflow for in-vivo xenograft studies.

Conclusion

The preclinical in-vivo data for this compound (CKD-581) demonstrate its potential as an anti-cancer therapeutic. Its mechanism as a pan-HDAC inhibitor translates to significant tumor growth inhibition in lymphoma and liver cancer models, which is accompanied by favorable modulation of key pharmacodynamic biomarkers. The experimental protocols outlined provide a basis for the design of future preclinical studies to further elucidate the therapeutic potential of this compound in various oncology indications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CKD-581 Downregulates Wnt/β-Catenin Pathway by DACT3 Induction in Hematologic Malignancy - PMC [pmc.ncbi.nlm.nih.gov]

Alteminostat's Impact on Histone H3 and H4 Acetylation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteminostat, also known as CKD-581, is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that targets class I and II HDACs.[1][2] By inhibiting these enzymes, this compound disrupts the removal of acetyl groups from histones, leading to an accumulation of acetylated histones.[3] This hyperacetylation alters chromatin structure, making it more accessible to transcription factors and thereby modulating gene expression.[3] This mechanism underlies this compound's potential as an anti-cancer agent, particularly in hematologic malignancies such as lymphoma and multiple myeloma.[1][2] This technical guide provides an in-depth analysis of this compound's effect on the acetylation of histone H3 and H4, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the observed effects of this compound (CKD-581) on the acetylation of histone H3 and H4 in various cancer cell lines. The data is derived from Western blot analyses, where the intensity of the acetylated histone bands is indicative of the level of acetylation.

Table 1: Effect of this compound (CKD-581) on Histone H3 Acetylation

| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect on Acetyl-H3 | Reference |

| SU-DHL-2 (Diffuse Large B-Cell Lymphoma) | 10 - 300 nM | 6 hours | Dose-dependent increase | [3] |

| MM.1S (Multiple Myeloma) | 30 - 1000 nM | 6 hours | Dose-dependent increase | [2] |

Table 2: Effect of this compound (CKD-581) on Histone H4 Acetylation

| Cell Line | Treatment Concentration | Treatment Duration | Observed Effect on Acetyl-H4 | Reference |

| MM.1S (Multiple Myeloma) | 30 - 1000 nM | 6 hours | Dose-dependent increase | [2] |

Signaling Pathways Modulated by this compound

As a pan-HDAC inhibitor, this compound influences multiple signaling pathways critical to cancer cell survival and proliferation. A key pathway impacted by this compound is the Wnt/β-catenin pathway.[4] Increased histone acetylation can lead to the upregulation of Wnt pathway inhibitors, such as DACT3, resulting in the downregulation of β-catenin and its target genes, including c-Myc, which are crucial for tumor growth.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effect on histone acetylation.

Western Blot Analysis of Histone Acetylation

This protocol is a composite based on standard Western blotting procedures and details mentioned in studies investigating this compound.[2][3]

1. Cell Culture and Treatment:

-

Culture lymphoma (e.g., SU-DHL-2) or multiple myeloma (e.g., MM.1S) cells in appropriate media and conditions.

-

Treat cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control for a specified duration (e.g., 6 hours).

2. Histone Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells using a hypotonic lysis buffer to isolate nuclei.

-

Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H₂SO₄) overnight at 4°C.

-

Precipitate the histones with trichloroacetic acid (TCA).

-

Wash the histone pellet with acetone and air dry.

-

Resuspend the histone pellet in distilled water.

-

Determine protein concentration using a BCA or Bradford protein assay.

3. SDS-PAGE and Electrotransfer:

-

Denature histone samples by boiling in Laemmli sample buffer.

-

Separate 15-20 µg of histone proteins on a 15% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against acetyl-histone H3 (e.g., anti-acetyl-Histone H3, Lys9/Lys14) and acetyl-histone H4 (e.g., anti-acetyl-Histone H4) overnight at 4°C. A primary antibody against total histone H3 or β-actin should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

5. Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the intensity of acetylated histone bands to the corresponding total histone or loading control bands.

Conclusion

This compound effectively increases the acetylation of histones H3 and H4 in a dose-dependent manner in cancer cell lines. This hyperacetylation, a hallmark of HDAC inhibition, leads to the modulation of gene expression and the inhibition of critical oncogenic signaling pathways, such as the Wnt/β-catenin pathway. The provided experimental protocols offer a framework for researchers to investigate and quantify the effects of this compound and other HDAC inhibitors on histone modifications. The continued exploration of this compound's mechanism of action will be crucial for its development as a targeted cancer therapy.

References

- 1. Anti-Cancer Effects of CKD-581, a Potent Histone Deacetylase Inhibitor against Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Cancer Effects of CKD-581, a Potent Histone Deacetylase Inhibitor against Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CKD-581 Downregulates Wnt/β-Catenin Pathway by DACT3 Induction in Hematologic Malignancy [biomolther.org]

Alteminostat's impact on gene expression in cancer cells

An In-depth Technical Guide to Alteminostat's Impact on Gene Expression in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as CKD-581, is a novel, potent, hydroxamate-based pan-histone deacetylase (HDAC) inhibitor.[1][2] It targets Class I and II HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins.[3] This epigenetic modulation plays a crucial role in regulating gene expression, ultimately impacting cell-cycle progression, differentiation, and apoptosis in cancer cells.[1] Another formulation of a similar compound, known as Tefinostat (CHR-2845), is designed for targeted delivery to cells of the monocyte/macrophage lineage, where it is cleaved into its active form by the intracellular esterase hCE-1.[4][5][6][7] This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on gene expression in cancer cells, and the signaling pathways it modulates, along with detailed experimental protocols for studying these effects.

Mechanism of Action

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, leading to the silencing of tumor suppressor genes.[8][9]

This compound, as a pan-HDAC inhibitor, blocks the activity of these enzymes.[1] This inhibition results in the hyperacetylation of histones, leading to a more relaxed chromatin structure that facilitates gene transcription.[3] Beyond histones, this compound also affects the acetylation status of various non-histone proteins involved in crucial cellular processes, contributing to its anti-cancer effects.[1]

Impact on Gene Expression: Quantitative Data

While comprehensive, publicly available datasets detailing global gene expression changes specifically induced by this compound are limited, studies on other potent pan-HDAC inhibitors like Vorinostat (SAHA) provide valuable insights into the expected transcriptional consequences. These studies reveal that HDAC inhibitors induce widespread changes in gene expression, affecting a significant portion of the transcriptome.

Table 1: Representative Gene Expression Changes in Cancer Cell Lines Treated with a Pan-HDAC Inhibitor (Vorinostat)

Data compiled from studies on gastric and acute myeloid leukemia (AML) cancer cell lines as a representative example of pan-HDAC inhibitor effects.[10][11]

| Cell Line Type | Number of Upregulated Genes | Number of Downregulated Genes | Key Affected Genes (Fold Change) |

| Gastric Cancer (AGS) | 1014 | 760 | Upregulated: CDKN1A (p21), GDF15, BTG2Downregulated: ITGB5, TYMS, MYB |

| Gastric Cancer (KATO-III) | 164 | 191 | Upregulated: SCGB2A1, TCN1, NQO1Downregulated: APOC1, CBX5, PLA2G2A |

| AML (OCI-AML3) | 204 | 142 | Upregulated: CEBPA, PML, IRF1Downregulated: MYC, CCND1, BCL2 |

Studies specifically on this compound have shown that it can decrease the expression of key oncogenes like BCL-6 and BCL-2 in lymphoma cell lines.[3]

Signaling Pathways Modulated by this compound

This compound's influence on gene expression extends to the modulation of critical signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are two of the most significant cascades affected by HDAC inhibition.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12] HDAC inhibitors can interfere with this pathway at multiple levels, often leading to synergistic anti-tumor effects when combined with PI3K inhibitors.[13][14]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. HDAC inhibitors have been shown to suppress this pathway, contributing to their anti-cancer activity.[13]

Experimental Protocols

To investigate the effects of this compound on gene expression, a series of well-established molecular biology techniques are employed. Below are detailed protocols for key experiments.

Experimental Workflow: RNA-Sequencing

RNA-sequencing (RNA-Seq) is a powerful method for transcriptome profiling that provides a comprehensive view of gene expression changes.

1. Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., lymphoma or multiple myeloma lines) in appropriate media and conditions until they reach approximately 70-80% confluency.

-

Treat cells with the desired concentrations of this compound. A vehicle control (e.g., DMSO) should be run in parallel.[15]

-

Incubate for a specified period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.[3]

2. RNA Extraction and Quality Control:

-

Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, QIAGEN).[15]

-

Assess the quality and integrity of the extracted RNA using a spectrophotometer (for concentration and purity) and a bioanalyzer to determine the RNA Integrity Number (RIN). A RIN value > 8 is generally recommended.[15]

3. Library Preparation and Sequencing:

-

Isolate mRNA from the total RNA using oligo(dT) magnetic beads.

-

Fragment the mRNA and synthesize first and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Amplify the library via PCR.

-

Sequence the prepared libraries on a high-throughput sequencing platform.[15][16]

4. Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align the reads to a reference genome.

-

Quantify the expression level of each gene.

-

Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to the control.[17]

-

Conduct pathway and Gene Ontology (GO) enrichment analysis to understand the biological functions of the differentially expressed genes.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)

ChIP-seq is used to identify the genome-wide binding sites of a protein of interest, such as acetylated histones. This allows for the direct assessment of this compound's effect on histone acetylation at specific gene loci.[18][19]

1. Cell Cross-linking and Lysis:

-

Treat cultured cancer cells with this compound or a vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for a short period. Quench the reaction with glycine.[20]

-

Harvest the cells, lyse them, and isolate the nuclei.

2. Chromatin Shearing:

-

Resuspend the nuclei in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.[20]

-

Verify the fragment size by running an aliquot on an agarose gel.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3).[15]

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

4. DNA Purification and Library Preparation:

-

Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based method.

-

Prepare a sequencing library from the purified DNA.

5. Sequencing and Data Analysis:

-

Sequence the ChIP-DNA library.

-

Align the reads to the reference genome.

-

Perform peak calling to identify regions of the genome with significant enrichment of the acetylated histone mark.

-

Annotate the peaks to identify associated genes and regulatory elements.

-

Compare the enrichment profiles between this compound-treated and control samples to identify differential histone acetylation.[21]

Conclusion

This compound is a promising anti-cancer agent that functions by inhibiting HDAC enzymes, leading to widespread changes in gene expression. These changes reactivate tumor suppressor genes and modulate key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular mechanisms of this compound and other HDAC inhibitors, facilitating the development of more effective and targeted cancer therapies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Comprehensive Analysis of the Prognostic Implications and Biological Function of HDACs in Liver Hepatocellular Carcinoma [medsci.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The targeted histone deacetylase inhibitor tefinostat (CHR-2845) shows selective in vitro efficacy in monocytoid-lineage leukaemias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. turkjps.org [turkjps.org]

- 7. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microarray gene expression profiling reveals potential mechanisms of tumor suppression by the class I HDAC-selective benzoylhydrazide inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biomedres.us [biomedres.us]

- 10. Gene Expression Signature Analysis Identifies Vorinostat as a Candidate Therapy for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cancer Network Disruption by a Single Molecule Inhibitor Targeting Both Histone Deacetylase Activity and Phosphatidylinositol 3-Kinase Signaling | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Transcriptomic and Epigenomic Profiling of Histone Deacetylase Inhibitor Treatment Reveals Distinct Gene Regulation Profiles Leading to Impaired Neutrophil Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Alteminostat In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteminostat is a histone deacetylase (HDAC) inhibitor, a class of compounds that has garnered significant attention in oncology research. HDAC inhibitors modulate gene expression by interfering with the deacetylation of histones, leading to a more open chromatin structure and subsequent changes in the transcription of genes involved in cell cycle progression, differentiation, and apoptosis.[1][2] This document provides a detailed protocol for determining the in vitro efficacy of this compound by assessing its impact on the viability of cancer cell lines. The primary method described is the MTT assay, a widely used colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.

Mechanism of Action: HDAC Inhibition

Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[2][3] In many cancer cells, there is an imbalance in the activity of HDACs and histone acetyltransferases (HATs), resulting in the silencing of tumor suppressor genes.

This compound, as an HDAC inhibitor, is believed to exert its anti-cancer effects by:

-

Inducing Histone Hyperacetylation: This leads to the relaxation of chromatin, allowing for the transcription of previously silenced tumor suppressor genes, such as p21, which can induce cell cycle arrest.[1]

-

Acetylation of Non-Histone Proteins: HDACs also target non-histone proteins involved in crucial cellular processes. Inhibition of HDACs can affect the function of these proteins, contributing to apoptosis and cell cycle arrest.[1]

The downstream effects of HDAC inhibition by compounds like this compound can disrupt key signaling pathways involved in cancer progression.

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells convert the yellow MTT salt into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

This compound (stock solution prepared in DMSO)

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

MTT reagent (5 mg/mL in PBS, sterile-filtered and protected from light)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile cell culture plates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium. A typical concentration range to start with for a novel HDAC inhibitor might be from 0.01 µM to 100 µM.

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of this compound solution to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium and MTT reagent only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula:

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).[5]

-

Data Presentation

Due to the absence of specific published IC50 values for this compound in the searched literature, the following table provides a template for how such data should be presented. Researchers should populate this table with their experimentally determined values. For context, IC50 values for Vorinostat, a structurally and functionally similar HDAC inhibitor, are provided from a representative study.[6]

| Cell Line | Cancer Type | This compound IC50 (µM) | Vorinostat IC50 (µM)[6] |

| MV4-11 | B myelomonocytic leukemia | Data to be determined | 0.093 - 0.692 (for derivatives) |

| Daudi | Burkitt's lymphoma | Data to be determined | 0.137 - 0.944 (for derivatives) |

| MCF-7 | Breast Cancer | Data to be determined | Not Reported in Source |

| A549 | Lung Cancer | Data to be determined | Not Reported in Source |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining this compound IC50 using the MTT assay.

Postulated Signaling Pathway of this compound Action

References

- 1. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Alteminostat in a Xenograft Mouse Model of Lymphoma

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Alteminostat, a histone deacetylase (HDAC) inhibitor, in a xenograft mouse model of lymphoma. This document is intended to guide researchers through the preclinical evaluation of this compound, from understanding its mechanism of action to designing and executing in vivo efficacy studies.

Introduction to this compound and its Mechanism of Action

This compound is a member of the histone deacetylase (HDAC) inhibitor family of targeted cancer therapies.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression.[1] In various hematological malignancies, including lymphoma, the aberrant activity of HDACs contributes to tumorigenesis by silencing tumor suppressor genes.[1]

By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin structure. This, in turn, can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][4][5] HDAC inhibitors have demonstrated significant therapeutic potential in T-cell lymphomas.[1]

Preclinical Evaluation of this compound in a Lymphoma Xenograft Model

The use of xenograft mouse models, where human lymphoma cells are implanted into immunocompromised mice, is a critical step in the preclinical development of novel therapeutic agents like this compound.[6][7][8] These models allow for the in vivo assessment of a drug's anti-tumor efficacy, pharmacokinetic profile, and potential toxicities. A commonly used and well-characterized model for B-cell lymphoma is the Eμ-myc transgenic mouse model.[3][4][9]

Data Presentation: Expected Outcomes of this compound Treatment

The following tables summarize the expected quantitative data from in vivo efficacy studies of an HDAC inhibitor like this compound in a lymphoma xenograft model.

Table 1: In Vivo Anti-tumor Efficacy of this compound

| Treatment Group | Dosage and Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | e.g., 0.5% CMC, p.o., daily | 1500 ± 250 | 0 |

| This compound | e.g., 25 mg/kg, p.o., daily | 600 ± 150 | 60 |

| This compound | e.g., 50 mg/kg, p.o., daily | 300 ± 100 | 80 |

| Positive Control | e.g., Doxorubicin, 2 mg/kg, i.p., weekly | 450 ± 120 | 70 |

Table 2: Survival Analysis

| Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |

| Vehicle Control | 30 | 0 |

| This compound (50 mg/kg) | 55 | 83.3 |

| Positive Control | 48 | 60 |

Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue

| Treatment Group | Acetylated Histone H3 (Fold Change vs. Control) | p21 Expression (Fold Change vs. Control) |

| Vehicle Control | 1.0 | 1.0 |

| This compound (50 mg/kg) | 4.5 | 3.0 |

Experimental Protocols

Protocol 1: Lymphoma Xenograft Mouse Model Establishment

-

Cell Culture: Culture a human lymphoma cell line (e.g., Raji, Daudi for Burkitt's lymphoma; SUDHL-4 for DLBCL) under standard conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2).

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or SCID) of 6-8 weeks of age.

-

Tumor Cell Implantation:

-

Harvest lymphoma cells during their logarithmic growth phase.

-

Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio).

-

Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice daily for tumor development.

-

Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.

-

Protocol 2: In Vivo Efficacy Study of this compound

-

Treatment Groups:

-

Group 1: Vehicle Control (e.g., the formulation vehicle for this compound).

-

Group 2: this compound (low dose).

-

Group 3: this compound (high dose).

-

Group 4: Positive Control (a standard-of-care chemotherapy agent for lymphoma).

-

-

Drug Administration:

-

Prepare this compound in the appropriate vehicle.

-

Administer the drug and vehicle to the respective groups according to the planned dosage and schedule (e.g., oral gavage, intraperitoneal injection).

-

-

Data Collection:

-

Measure tumor volumes and body weights 2-3 times per week.

-

Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size or based on a set time point), euthanize the mice.

-

-

Tissue Collection:

-

Excise the tumors and weigh them.

-

Collect tumor tissue for pharmacodynamic analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).

-

Collect blood samples for pharmacokinetic analysis if required.

-

Protocol 3: Western Blot Analysis for Acetylated Histones

-

Protein Extraction: Homogenize the frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin in TBST.

-

Incubate the membrane with primary antibodies against acetylated histone H3 and a loading control (e.g., total histone H3 or β-actin).

-

Wash the membrane and incubate with a horseradish peroxidase-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Densitometry Analysis: Quantify the band intensities to determine the relative levels of acetylated histones.

Visualizations

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and tumor suppressor gene expression.

Caption: Workflow for evaluating this compound in a lymphoma xenograft model.

References

- 1. oncotarget.com [oncotarget.com]

- 2. Targeted and Drug Therapy | Lymphoma Research Foundation [lymphoma.org]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]

- 7. Cell-Derived Xenografts - Antineo [antineo.fr]

- 8. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

Alteminostat (Entinostat) Application Notes and Protocols for In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Alteminostat (also known as Entinostat or MS-275), a selective Class I histone deacetylase (HDAC) inhibitor. This document includes a summary of appropriate dosages determined from various preclinical cancer models, detailed experimental protocols for key in vivo procedures, and a visualization of the compound's proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vivo dosages and pharmacokinetic parameters of this compound in various preclinical models. These values can serve as a starting point for designing in vivo efficacy and toxicology studies.

| Tumor Model | Animal Model | Dosage | Dosing Schedule | Route of Administration | Reference |

| Rhabdomyosarcoma (xenograft) | Mouse (SCID) | 2.5 mg/kg | Twice daily for 4 consecutive days, repeated for 3 weeks | Oral gavage | [1] |

| Lung Carcinoma (syngeneic) | Mouse | 5 or 10 mg/kg | Not specified | Oral | [2] |

| Renal Cell Carcinoma (syngeneic) | Mouse | 5 or 10 mg/kg | Not specified | Oral | [2] |

| Osteosarcoma Lung Metastases | Mouse | 20 mg/kg | Every other day for 15 days | Oral gavage | [3] |

| Small Cell Lung Cancer (xenograft) | Mouse (SCID) | 25 mg/kg | Twice a week for 30 days (in combination with cisplatin) | Not specified | [4] |

| Breast Cancer (xenograft) | Mouse | 12 mg/kg | Continuously administered via chow | Oral (in chow) | [5] |

| Various solid tumors | Human (Phase I) | 3, 5, or 7 mg/week | Weekly | Oral | [2] |

| Animal Model | Dose | Cmax | Tmax | AUC (0-12h) | Reference |

| Mouse (non-tumor bearing) | 2.5 mg/kg (twice daily) | 569.4 ng/mL (1.51 µM) | 15 minutes | 435.6 h*ng/mL | [1] |

| Human (advanced solid tumors) | 2 to 12 mg/m² | Linear pharmacokinetics | 0.5 to 60 hours | Not specified | [6] |

Signaling Pathway

This compound, as a selective inhibitor of Class I histone deacetylases (HDACs), modulates the acetylation of histones and other non-histone proteins. This leads to the reactivation of silenced tumor suppressor genes and the alteration of key signaling pathways involved in cell cycle control and apoptosis.

Caption: this compound's mechanism of action.

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

-

This compound (Entinostat) powder

-

0.5% (w/v) Methylcellulose in sterile water

-

Sterile microcentrifuge tubes

-

Sonicator

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound powder based on the desired concentration and final volume. For example, to prepare a 0.25 mg/mL suspension, weigh out 2.5 mg of this compound for a final volume of 10 mL.

-

Prepare the 0.5% methylcellulose solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water. Heat and stir as necessary to achieve a clear solution, then allow it to cool to room temperature.

-

Add the weighed this compound powder to a sterile microcentrifuge tube.

-

Add a small volume of the 0.5% methylcellulose solution to the tube and vortex thoroughly to create a paste.

-

Gradually add the remaining volume of the methylcellulose solution while continuously vortexing to ensure a homogenous suspension.

-

Briefly sonicate the suspension to aid in the dispersion of the drug.

-

Store the formulation at 4°C for up to 7 days. Before each use, vortex and sonicate the suspension to ensure homogeneity.[7]

Establishment of Subcutaneous Xenograft Tumor Model in Mice

Materials:

-

Cancer cell line of interest

-

Appropriate mouse strain (e.g., BALB/c nude, SCID)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

-

Trypsin-EDTA

-

Matrigel (optional, but recommended for some cell lines)

-

Syringes (1 mL) with needles (25-27 gauge)

-

Hemocytometer or automated cell counter

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Electric clippers or depilatory cream

-

Disinfectant (e.g., 70% ethanol)

Procedure:

-

Culture the selected cancer cells in their recommended complete medium until they reach 80-90% confluency.

-

Harvest the cells by trypsinization, followed by neutralization with complete medium.

-

Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS or HBSS.

-

Resuspend the cells in a known volume of cold PBS or HBSS and perform a cell count to determine the cell concentration.

-

Adjust the cell concentration to the desired density for injection (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

-

If using Matrigel, mix the cell suspension with an equal volume of cold Matrigel on ice just prior to injection.

-

Anesthetize the mouse using an approved protocol.

-

Shave the fur from the injection site (typically the flank) and disinfect the skin with 70% ethanol.

-

Gently lift the skin and insert the needle subcutaneously.

-

Slowly inject the cell suspension (100-200 µL) to form a subcutaneous bleb.

-

Carefully withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.

-

Monitor the animals regularly for tumor growth. Measure the tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.

Caption: Experimental workflow for xenograft model.

Oral Gavage Administration in Mice

Materials:

-

This compound suspension

-

Appropriate sized oral gavage needle (feeding needle) with a ball tip

-

Syringe (1 mL)

-

Animal scale

Procedure:

-

Weigh the mouse to accurately calculate the volume of the drug suspension to be administered. The typical volume is 0.1 mL per 10 g of body weight.

-

Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle. Ensure there are no air bubbles.

-

Securely restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to straighten the esophagus.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the pharynx.

-

Allow the mouse to swallow the tip of the needle, then gently advance the needle into the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Once the needle is properly positioned in the esophagus (a slight bulge may be visible on the left side of the neck), slowly administer the suspension.

-

After administration, gently and swiftly remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.

Disclaimer: These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and institutional animal care and use committee (IACUC) guidelines. All animal experiments must be conducted in accordance with approved protocols and ethical guidelines.

References

- 1. Evaluation of entinostat alone and in combination with standard-of-care cytotoxic agents against rhabdomyosarcoma xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I Study of Entinostat in Children and Adolescents with Recurrent or Refractory Solid Tumors, Including CNS Tumors: Trial ADVL1513, Pediatric Early Phase-Clinical Trial Network (PEP-CTN) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Inhibition of p21 activates Akt kinase to trigger ROS-induced autophagy and impacts on tumor growth rate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting Histone Acetylation Following Alteminostat Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alteminostat (formerly known as 4SC-202) is a novel, orally available small molecule inhibitor that selectively targets class I histone deacetylases (HDACs) 1, 2, and 3, and has also been shown to inhibit Lysine-specific demethylase 1 (LSD1).[1][2] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which plays a crucial role in epigenetic regulation. This hyperacetylation of histones alters chromatin structure, making it more accessible to transcription factors and thereby modulating the expression of genes involved in critical cellular processes such as cell cycle progression, differentiation, and apoptosis.[2] Western blotting is a widely used and effective technique to detect and quantify the changes in global histone acetylation levels following treatment with HDAC inhibitors like this compound.[3] This document provides a detailed protocol for performing a Western blot to measure histone H3 and H4 acetylation after treating cells with this compound, along with representative data and a visualization of the underlying signaling pathway.

Signaling Pathway of this compound-Induced Histone Acetylation

This compound exerts its effects by directly inhibiting the enzymatic activity of class I HDACs. In a normal cellular state, HDACs remove acetyl groups from the lysine residues on the N-terminal tails of histone proteins. This deacetylation increases the positive charge of the histones, leading to a stronger interaction with the negatively charged DNA backbone. The result is a more condensed chromatin structure (heterochromatin), which is generally associated with transcriptional repression.

When cells are treated with this compound, the drug binds to the active site of HDAC1, 2, and 3, preventing them from deacetylating histones. This leads to a state of histone hyperacetylation, where the positive charge on the histones is neutralized. The reduced interaction between histones and DNA results in a more relaxed chromatin structure (euchromatin), which allows for the binding of transcription factors and the initiation of gene transcription. This can lead to the expression of tumor suppressor genes and other genes that regulate the cell cycle and apoptosis.

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Experimental Workflow for Western Blot Analysis

The overall workflow for detecting histone acetylation after this compound treatment involves several key stages, from cell culture and treatment to protein extraction, quantification, and immunodetection.

Caption: Workflow for detecting histone acetylation by Western blot after this compound treatment.

Detailed Experimental Protocol

This protocol is designed for cultured cells, such as HeLa cells, which have been shown to respond to this compound with an EC50 of 1.1 μM for histone H3 hyperacetylation.[1]

Materials and Reagents

-

Cell Culture: HeLa cells (or other cell line of interest), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

-

This compound Treatment: this compound (4SC-202), Dimethyl sulfoxide (DMSO) for stock solution.

-

Histone Extraction:

-

Phosphate-buffered saline (PBS), ice-cold.

-

Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3.

-

0.2 N Hydrochloric acid (HCl).

-

Acetone, ice-cold.

-

-

Protein Quantification: Bradford or BCA Protein Assay Kit.

-

SDS-PAGE and Transfer:

-

Laemmli sample buffer (2X).

-

15% SDS-polyacrylamide gels.

-

Tris-Glycine-SDS running buffer.

-

PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).

-

Transfer buffer.

-

-

Immunoblotting:

-

Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

Primary antibodies:

-

Rabbit anti-acetyl-Histone H3 (e.g., Lys9/Lys14 specific).

-

Rabbit anti-acetyl-Histone H4.

-

Mouse or Rabbit anti-total Histone H3 or H4 (for loading control).

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG.

-

HRP-conjugated anti-mouse IgG.

-

-

-

Detection: Chemiluminescent substrate (ECL).

Procedure

-

Cell Culture and this compound Treatment:

-

Culture HeLa cells in the appropriate medium until they reach 70-80% confluency.

-

Prepare a stock solution of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) group.

-

-

Histone Extraction (Acid Extraction Method):

-

After treatment, wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in TEB (1 mL per 10^7 cells) and incubate on ice for 10 minutes with gentle stirring to lyse the cells and isolate the nuclei.

-

Centrifuge at 3,000 x g for 5 minutes at 4°C to pellet the nuclei. Discard the supernatant.

-

Resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells) and incubate overnight at 4°C with gentle rotation to extract the histones.

-

The next day, centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant containing the histones to a new tube.

-

Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.[2]

-

Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the histones.

-

Carefully discard the supernatant, wash the pellet with ice-cold acetone, and air-dry the pellet for 20 minutes at room temperature.

-

Resuspend the histone pellet in deionized water.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Dilute the histone extracts in 2X Laemmli sample buffer to a final concentration of 1 µg/µL.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 10-15 µg of protein per lane onto a 15% SDS-polyacrylamide gel. Include a pre-stained protein ladder.

-

Run the gel until the dye front reaches the bottom.

-

Transfer the proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour is generally effective.

-

Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

The next day, wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

For the loading control, you can either strip the membrane and re-probe with an anti-total Histone H3 or H4 antibody, or run a parallel gel.

-

-

Detection and Data Analysis:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the acetylated histone band to the corresponding total histone band for each sample.

-